Eudragit L 30D

Cat. No. B1584308

M. Wt: 186.2 g/mol

InChI Key: GDCRSXZBSIRSFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08673277B2

Procedure details

A three stage polymer is made as follows: Into an agitator equipped first (feed) reactor containing 34.3 grams of deionized water (D.I.) and 3.3 grams of sodium lauryl sulfate (30% active in water wt./wt.), 2.5 grams of Ethal SA-20, 65.1 grams of ethyl acrylate and 34.5 grams of methacrylic acid are added under nitrogen atmosphere and mixed at 500 rpm to form a monomer emulsion. To an agitator equipped second reactor are added 600 grams of deionized water and 1.27 grams of sodium lauryl sulfate (30% active in water wt./wt.). The contents of the second reactor are heated with mixing agitation (200 rpm) under a nitrogen atmosphere. When the contents of the second reactor reaches a temperature of approximately 84° C., 11.0 grams of an ammonium persulfate solution (2.0% aqueous solution wt./wt.) is injected into the heated surfactant solution. The monomer emulsion from the feed reactor (maintained at approximately 85° C.) is gradually metered at a feed rate of 0.94 g/min. into the second reactor over a period of 15 minutes. The monomer emulsion is reacted in a first stage polymerization to form linear core polymer particles of ethyl acrylate/methacrylic acid copolymer.

Name

ammonium persulfate

Quantity

11 g

Type

reactant

Reaction Step One

[Compound]

Name

Ethal SA-20

Quantity

2.5 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].[C:19]([O:23][CH2:24][CH3:25])(=[O:22])[CH:20]=[CH2:21].[C:26]([OH:31])(=[O:30])[C:27]([CH3:29])=[CH2:28].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[C:19]([O:23][CH2:24][CH3:25])(=[O:22])[CH:20]=[CH2:21].[C:26]([OH:31])(=[O:30])[C:27]([CH3:29])=[CH2:28] |f:0.1,4.5.6,8.9|

|

Inputs

Step One

|

Name

|

ammonium persulfate

|

|

Quantity

|

11 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

1.27 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

600 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

3.3 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]

|

[Compound]

|

Name

|

Ethal SA-20

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

65.1 g

|

|

Type

|

reactant

|

|

Smiles

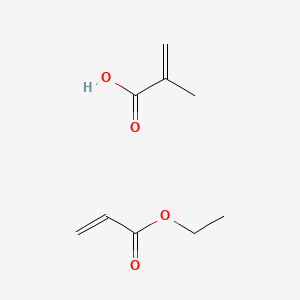

|

C(C=C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

34.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

|

Name

|

|

|

Quantity

|

34.3 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into an agitator equipped first (feed) reactor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added under nitrogen atmosphere

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed at 500 rpm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a monomer emulsion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To an agitator equipped second reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The contents of the second reactor are heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with mixing agitation (200 rpm) under a nitrogen atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The monomer emulsion is reacted in a first stage polymerization

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC.C(C(=C)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |